N-Acetyl Guanosine is a chemically modified nucleoside where an acetyl group is attached to the exocyclic amine group of the guanine base [1]. Its primary documented application is as a protected monomer in solid-phase oligonucleotide synthesis [1].
2'-TOM-ribo Guanosine (N-acetyl) 3'-lcaa CPG [1]. This format includes other protective groups, like the TOM (triisopropylsilyl oxy methyl) group on the ribose sugar, making it suitable for automated RNA synthesis.The table below outlines the typical experimental context in which this compound is used.
| Aspect | Description |
|---|---|
| Primary Use | Protected building block for solid-phase oligonucleotide synthesis [1]. |
| Key Protocols | Standard phosphoramidite chemistry protocols for oligonucleotide synthesis, including deprotection steps to remove acetyl group [1]. |
| Relevant Metabolic Engineering | Microbial guanosine overproduction in E. coli (precursor to chemical modification) [2]. |
| Quantified Data in Search | Not available in searched literature. |
The following diagram illustrates its role in the oligonucleotide synthesis workflow.
Schematic of this compound use in oligonucleotide synthesis
It is critical to note that the searched literature does not establish this compound as a direct, biologically active signaling molecule in metabolic pathways, unlike its counterparts cGMP or GTP [3] [4]. The available data defines it as a synthetic, intermediate compound for nucleic acid chemistry.
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides like ATP and adenosine [1]. While adenine-based purines (ABPs) are well-established in this system, there is growing evidence for a parallel signaling system based on guanine-based purines (GBPs), which include guanosine and its nucleotides (GMP, GDP, GTP) [2] [3].
GBPs are stored in synaptic vesicles in the brain and can be released into the extracellular space, particularly under conditions of cellular stress or injury [2] [3]. Once released, they are metabolized by ectonucleotidases on the cell surface [3]. The table below summarizes the key effects of GBPs, particularly in the nervous system.
| Biological Effect | Experimental Context | Significance / Proposed Mechanism |
|---|---|---|
| Neuromodulation [3] | In vivo and in vitro rodent models | Modulates glutamatergic system; can reduce seizures and pain. |
| Neuroprotection [3] | In vitro cell studies (rodent models) | Protects against glutamate excitotoxicity; may modulate glutamate uptake and transporter activity. |
| Trophic Effects [2] | Neural and glial cell cultures | Promotes development and reparative mechanisms in the nervous system. |
| Stabilization of Mismatched RNA Duplexes [4] | In vitro thermodynamic and structural studies of synthetic RNA | N7-guanosine significantly stabilizes duplexes when paired with G or A, useful for RNA-based therapeutics design. |
A specific, cloned receptor for guanosine or its nucleotides has not yet been identified [2] [3]. Their neuromodulatory effects are thought to occur through interactions with other membrane proteins, particularly those in the glutamatergic and adenosinergic systems [3]. The diagram below outlines the core lifecycle and signaling of GBPs.
Overview of GBP signaling, from release to effect.
The following protocol is a synthesis of methods described in the research for investigating the neuroprotective effects of guanosine.
Objective: To evaluate the neuroprotective effect of guanosine against glutamate-induced excitotoxicity in primary cultures of rat cortical astrocytes [3].
1. Cell Culture Preparation:
2. Treatment Protocol:
3. Assessment of Cell Viability and Glutamate Uptake:
4. Data Analysis:
The search results did not yield specific studies on This compound in the context of purinergic signaling. However, one source mentions an N-Isobutyryl-2', 3'-acetyl-guanosine compound, described simply as a "derivative of guanosine" with no specified biological function [5]. This indicates that acetylated forms of guanosine are synthetically accessible and are of interest in chemical and pharmaceutical research, likely for their modified properties (e.g., enhanced stability or cell permeability).
To advance research in this area, consider these targeted approaches:
Guanosine exerts its neuroprotective effects through several key mechanisms, primarily by modulating the brain's response to excitotoxicity and promoting repair processes. The table below outlines these core mechanisms and the supporting evidence.
| Mechanism of Action | Biological Effect | Experimental Evidence / Key Modulators |
|---|---|---|
| Modulation of Glutamatergic System | Counteracts excitotoxicity by antagonizing glutamate receptors and modulating glutamate transport [1] [2]. | Antagonizes NMDA and AMPA receptors [1]; modulates glutamate uptake via transporters [2]. |
| Activation of Intracellular Survival Pathways | Triggers pro-survival signaling cascades that prevent cell death [3]. | Activates PI3K/Akt, mTOR, and MAPK/ERK pathways; leads to phosphorylation of P70S6K and increased synapsin I [3]. |
| Interaction with Adenosinergic System | May produce effects by modulating adenosine signaling, a known neuroprotective system [1]. | Potential interaction with adenosine A1 and A2A receptors and their heteromers; may influence extracellular adenosine levels [1]. |
| Promotion of Brain Repair & Plasticity | Enhances long-term functional recovery after brain injury by stimulating the growth of new neurons and blood vessels [4]. | Increases hippocampal BDNF and VEGF levels; enhances neurogenesis (BrdU+/DCX+ and BrdU+/NeuN+ cells) and angiogenesis post-stroke [4]. |
For a research-oriented audience, the details of experimental models and observed outcomes are critical. The following table consolidates quantitative data and methodological details from key studies on guanosine.
| Study Focus / Model | Guanosine Treatment Protocol | Key Quantitative Findings & Endpoints |
|---|
| Antidepressant-like Effect [3] (Mouse Tail Suspension Test) | 0.05 mg/kg, p.o. (oral gavage). Administered 1, 6, or 24 hours before testing. | • Effect prevented by DNQX (AMPA antagonist), verapamil (VDCC blocker), K-252a (TrkB antagonist) [3]. • Increased BDNF in hippocampus (1, 6, 24h) and prefrontal cortex (1h only) [3]. • Increased p-P70S6K and synapsin I in hippocampus [3]. | | Ischemic Stroke Recovery [4] (Mouse Photothrombotic Stroke) | 8 mg/kg, i.p. (intraperitoneal). Treatment started 24 hours post-stroke and continued for 7 days. | • Improved functional recovery (mNSS, grid walking) from day 14 post-stroke, but no infarct volume reduction at day 7 [4]. • Increased neurogenesis (BrdU+/DCX+ and BrdU+/NeuN+ cells) in SVZ, SGZ, and peri-infarction region [4]. • Enhanced angiogenesis and increased BDNF/VEGF levels in the ipsilesional brain at day 28 [4]. | | In Vitro Neuroprotection (Various cell models) | Varying concentrations (0.1-100 µM) in cell culture media. | • Protects against glutamate-induced excitotoxicity and oxidative stress [1] [2]. • Promotes neurite outgrowth in PC12 cells [4]. |
The following diagrams, created using Graphviz, illustrate the core neuroprotective signaling pathway of guanosine and a typical experimental workflow for evaluating its effects in a stroke model, based on the information from the provided research.
Summary of the multimodal neuroprotective signaling pathways activated by guanosine, based on in vitro and in vivo studies.
Experimental workflow for evaluating the restorative effects of guanosine in a mouse model of photothrombotic stroke.
The established biology of guanosine provides a strong rationale for investigating its acetylated derivatives, but several key questions remain.
Guanosine is a purine nucleoside comprising guanine attached to a ribose sugar [1]. Its phosphorylated forms are fundamental to cellular energy transfer and protein synthesis [2]. Beyond these core metabolic functions, a significant body of preclinical research investigates its extracellular signaling roles, particularly in the nervous system.
The diagram below synthesizes findings from multiple studies to illustrate the proposed signaling pathways through which guanosine may exert its neurological effects.
Proposed signaling pathways for guanosine's neurological effects, synthesizing evidence from depression and stroke recovery models.
For researchers, the methodological details from key studies provide a valuable starting point for experimental design.
In Vivo Stroke Recovery Model: One study investigated delayed guanosine treatment in a mouse photothrombotic stroke model [4].
In Vivo Antidepressant-like Effect Model: Research into the mechanisms of guanosine's behavioral effects employed a tail suspension test (TST) in mice [3].
In a chemical synthesis context, "this compound" typically refers to protected forms where the reactive amino and hydroxyl groups are blocked with acetyl or similar groups to prevent side reactions.
The table below outlines the properties of a common derivative, N-Isobutyryl-2',3'-diacetyl-guanosine.
| Property | Description |
|---|---|
| CAS Number | 163586-86-5 [5] [6] |
| Molecular Formula | C₁₈H₂₃N₅O₈ [5] [6] |
| Molecular Weight | 437.41 g/mol [5] [6] |
| Chemical Name | N-Isobutyryl-2',3'-diacetyl-guanosine [5] |
| Role & Use | Protected guanosine derivative; intermediate in oligonucleotide synthesis and pharmaceutical research [5] [6]. |
It is important to distinguish the research stages:
Future research will likely focus on elucidating the precise molecular targets of guanosine, optimizing its pharmacokinetic properties, and translating the robust preclinical findings into clinical applications for conditions like stroke and depression.
| Adduct Name | Site of Modification | Key Characteristics / Experimental Findings |
|---|---|---|
| N-(guanosin-8-yl)-N-acetyl-2-aminofluorene [1] [2] | C8 position of guanine base | Major adduct; causes significant helical distortion and localized denaturation in DNA, making it a target for single strand-specific endonucleases. [2] |
| 3-(guanosin-N2-yl)-N-acetyl-2-aminofluorene [2] | N2 position of guanine base | Minor adduct (approx. 15%); does not cause major distortions to native DNA structure, making it more resistant to excision by nucleases. [2] |
Research from the 1970s investigated the interaction of carcinogens like N-acetoxy-N-acetyl-2-aminofluorene with DNA and guanosine. Key experimental findings include:
The following diagram illustrates the logical workflow of these early experiments on guanosine adduct formation and analysis.
The term "N-Acetyl Guanosine" is also used in the context of modern synthetic chemistry for oligonucleotide production, which differs from the early carcinogen research.
The synthesis of modified guanosine nucleosides is crucial for nucleic acid research and drug development. The key challenge is the selective modification of the guanosine molecule due to the presence of multiple reactive functional groups (exocyclic amino group, multiple hydroxyl groups) [1] [2]. The table below summarizes the main protective group strategies identified for guanosine:
| Protective Group Strategy | Key Features | Compatibility & Deprotection |
|---|---|---|
| Orthogonal 2'/3'-O-Acetyl [1] | Protects specific 2' or 3' ribose hydroxyl positions; uses acid-labile (DMTr), base-labile (ceoc), and fluoride-labile (TBS) groups. | Stable to DBU (strong base); removed with mild base (e.g., K2CO3/MeOH). |
| Transient Silylation for N-Acylation [2] | Simultaneously protects O6 and amino groups of guanine base, enabling high-yield N-acylation. | Silyl group is transient (temporary); removed after N-acylation. |
| N2-Isobutyryl with 2',3'-O-Acetyl [3] | A specific, characterized derivative (N-Isobutyryl-2',3'-acetyl-guanosine). | Phenoxyacetyl group is 230x more labile than isobutyryl to methylamine/ethanol [2]. |
Here are detailed methodologies based on the published research for key synthetic steps.
This protocol is adapted from the solid-phase synthesis of partially 2'/3'-O-acetylated oligoribonucleotides [1].
This protocol facilitates the acylation of the guanine base's exocyclic amino group, which is a key step for producing an N-acetyl derivative [2].
The following diagrams illustrate the logical workflow for the orthogonal protection strategy and the transient silylation pathway.
Diagram 1: Workflow for synthesizing modified guanosine derivatives via two primary protective group strategies.
Diagram 2: The transient silylation pathway for N-acylation of guanosine, enabling high-yield modification of the base.
When performing these syntheses, please note the following practical aspects derived from the literature:
The table below compiles key HPLC methods suitable for the analysis of guanosine and related compounds. These conditions serve as an excellent starting point for method development for N-Acetyl Guanosine.
Table 1: HPLC Method Conditions for Nucleoside Analysis
| Analyte(s) | Column Type | Mobile Phase (v/v) | Buffer / Additive | Flow Rate (ml/min) | Detection | Retention Time (min) | Source |
|---|---|---|---|---|---|---|---|
| Guanosine, Deoxyguanosine, Guanine | BIST B+ | 15% MeCN | 0.2% H₃PO₄ | 1.0 | UV 260 nm | 9.6, 11.2, 12.8 | [1] |
| Guanosine, Deoxyguanosine | Newcrom AH | 20% MeCN / 80% H₂O | 0.5% H₃PO₄ | 1.0 | UV 210 nm | Not Specified | [1] |
| Guanosine, 8-Hydroxyguanosine | C18 (Octadecyl) | Gradient: Buffer A/B | 5 mM Ammonium Acetate, pH 6.0 | 1.0 | UV / MS/MS | Not Specified | [2] |
| Multiple Nucleosides | SHARC 1 | MeCN / MeOH | AmFm, Formic Acid | 1.0 | UV 270 nm | Not Specified | [1] |
Table 2: Stock and Working Solution Concentrations for Nucleoside Standards
This table provides guidance on preparing standard solutions, a critical step for quantification. Concentrations for guanosine and related modified nucleosides are listed [2].
| Standard Compound | Stock Solution (mM) | Working Solution (µM) |
|---|---|---|
| Guanosine (Guo) | 1 | 20 |
| 2'-Deoxyguanosine | 1 | 15 |
| 7-Methylguanosine | 0.5 | 20 |
| 8-Hydroxyguanosine | 3 | 30 |
| 2'-O-Methylguanosine | 1 | 20 |
| N1-Methylguanosine | 1 | 20 |
| N2-Methylguanosine | 1 | 50 |
The following protocols are synthesized from the search results and can be adapted for the analysis of this compound.
This is a robust and commonly used method for separating nucleosides like guanosine.
1. Equipment and Reagents
2. Sample Preparation
3. Chromatographic Conditions
4. Procedure
The workflow for this method can be summarized as follows:
This protocol is ideal for detecting and quantifying low levels of this compound in complex matrices, such as in biological samples or for stability studies [2] [5].
1. Equipment and Reagents
2. Sample Preparation (for Urinary Nucleosides)
3. Chromatographic and MS Conditions
This compound refers to guanosine nucleosides with an acetyl group modification, primarily occurring at the exocyclic amino group (N² position) of the guanine base. This modification significantly alters the molecular properties and biological interactions of the nucleoside, making it valuable across multiple research domains. The N-acetylation of guanosine can occur spontaneously under specific chemical conditions or be introduced synthetically for various applications. These modified nucleosides serve as critical tools in RNA biology, structural studies, and drug discovery, particularly in investigations of RNA-small molecule interactions and the development of potential antimicrobial agents.
The interest in this compound derivatives spans both basic research and applied science, with recent studies highlighting their importance in understanding fundamental biological processes and developing novel therapeutic strategies. From probing RNA structural dynamics to serving as intermediates in oligonucleotide synthesis, these compounds occupy a unique niche in chemical biology and pharmaceutical development. This review comprehensively summarizes the key research applications, experimental protocols, and recent advances involving this compound, providing researchers with practical guidance for implementing these methodologies in their own laboratories.
This compound derivatives exhibit distinct chemical properties due to the introduction of the acetyl group at the nucleobase. This modification influences hydrogen bonding capacity, base stacking interactions, and molecular recognition properties. The acetyl group at the N² position creates steric hindrance that can disrupt canonical Watson-Crick base pairing while potentially enabling novel interaction patterns with biological targets. These molecular characteristics underpin the research utility of this compound across various applications.
Several efficient synthesis routes have been developed for producing this compound derivatives:
Transient Silylation Strategy: A highly efficient method utilizes transient silylation of both the O⁶ position and amino groups of guanosine, followed by N-acylation. This approach facilitates high-yield production of N-protected guanosine derivatives suitable for RNA synthesis. The acetyl and phenoxyacetyl amino protecting groups generated through this method demonstrate significantly enhanced lability (4 and 230 times more labile, respectively) compared to conventional isobutyryl groups during methylamine/ethanol deprotection, making them particularly valuable for oligonucleotide synthesis applications [1].
Nitric Oxide-Induced Acetylation: Under aerobic conditions in acetonitrile, nitric oxide bubbling generates a reactive species that acetylates guanosine at the exocyclic amino group. Using ¹⁵N-labeled acetonitrile confirmed that the nitrogen atom in the acetylated product originates from the solvent molecule, suggesting a specific reaction mechanism where nitric oxide mediates the transfer of acetyl groups from acetonitrile to guanosine [2]. This spontaneous acetylation phenomenon highlights potential non-enzymatic modification pathways that may occur under physiological conditions.
The synthesis approaches yield this compound compounds with varying stabilities and deprotection characteristics, allowing researchers to select appropriate derivatives based on their specific experimental needs, particularly in oligonucleotide synthesis where protecting group strategy critically impacts synthesis efficiency and product purity.
N²-modified guanine derivatives, including N²-acetylguanine, have emerged as crucial tools for investigating the molecular recognition properties of bacterial riboswitches. These structured RNA elements regulate gene expression in response to metabolite binding and represent promising targets for novel antibacterial agents. Research has demonstrated that N²-acetylguanine binds with nanomolar affinity to guanine riboswitches, rivaling the affinity of the natural ligand while unexpectedly remodeling the RNA binding pocket [3].
Key findings in this domain include:
These findings establish N²-acetyl guanosine derivatives as valuable chemical probes for investigating RNA-ligand recognition principles and as lead compounds for antimicrobial development targeting purine riboswitches in pathogenic bacteria.
In nucleic acid chemistry, this compound derivatives serve as protected intermediates in solid-phase oligonucleotide synthesis. The strategic incorporation of acetyl protecting groups addresses the inherent reactivity challenges during oligonucleotide assembly, enabling more efficient production of RNA sequences with complex modifications.
Specific applications include:
These applications highlight the importance of this compound derivatives as practical tools in synthetic nucleic acid chemistry, enabling the production of biologically active oligonucleotides for research and therapeutic development.
The spontaneous acetylation of guanosine represents an interesting phenomenon in chemical biology, with potential implications for understanding non-enzymatic nucleic acid modifications in biological systems. Research has shown that nitric oxide in acetonitrile under aerobic conditions induces acetylation of guanosine at the exocyclic amino group [2].
This reaction is significant for several reasons:
These findings contribute to our understanding of the chemical reactivity of guanosine derivatives and their potential modifications in biological contexts, with implications for biomarker research and studies of nucleic acid damage.
Purpose: This protocol describes methodology for evaluating the interaction between N²-acetylguanine and guanine riboswitch aptamer domains, assessing both binding affinity and structural impacts.
Materials:
Procedure:
Resolve cleavage products on 10% denaturing polyacrylamide gels.
Visualize using phosphorimaging and quantify band intensities.
Calculate dissociation constants (K_D) by fitting data to the following equation:
where [L] represents ligand concentration.
Troubleshooting:
This protocol enables quantitative assessment of N²-acetylguanine binding to riboswitches and reveals ligand-induced structural changes through comparative analysis of in-line probing patterns [3].
Purpose: This procedure describes an efficient method for N-acylation of guanosine through transient silylation, producing protected derivatives suitable for oligonucleotide synthesis.
Materials:
Procedure:
Notes:
Table 1: Binding Affinities of Guanosine Derivatives to Guanine Riboswitch
| Compound | Modification Position | Binding Affinity (K_D) | Structural Impact |
|---|---|---|---|
| Guanine (natural ligand) | None | ~5 nM [3] | Maintains canonical Watson-Crick pairing with C74 |
| N²-Acetylguanine | C2 (exocyclic amine) | Low nanomolar range [3] | Disrupts C74 interaction; increases solvent accessibility |
| O⁶-Methylguanine | C6 (carbonyl oxygen) | Significantly reduced affinity [3] | Minor structural perturbations |
| 8-Methylxanthine | C8 (aromatic carbon) | ~2000-fold lower than xanthine [3] | Minimal pocket perturbation |
Table 2: Experimental Conditions for N-Acetylation Reactions
| Reaction Type | Conditions | Yield | Key Characteristics |
|---|---|---|---|
| Transient silylation + acylation | BSA in pyridine, then acetyl chloride, room temperature | 85-90% [1] | High regioselectivity for N² position |
| Nitric oxide-mediated acetylation | NO bubbling in acetonitrile, aerobic conditions | Not specified [2] | Spontaneous reaction; nitrogen from acetonitrile incorporated |
The following diagram illustrates the mechanism by which N²-acetyl guanosine derivatives interact with bacterial riboswitches and modulate gene expression:
Mechanistic Insights:
The following diagram outlines the synthetic pathway for producing this compound derivatives:
Synthetic Strategy:
This compound derivatives represent versatile tools with diverse research applications spanning riboswitch studies, oligonucleotide synthesis, and chemical biology. Their unique structural properties, particularly the ability to bind RNA targets with high affinity while inducing significant conformational changes, make them invaluable for investigating RNA-ligand interactions and developing potential antimicrobial agents. The well-established synthetic protocols enable efficient production of these modified nucleosides, supporting their broad utility in nucleic acid research.
Future research directions will likely focus on expanding the therapeutic potential of this compound derivatives, particularly in targeting bacterial riboswitches and other functional RNA elements. The demonstrated ability of C²-modified guanine analogs to maintain high-affinity binding while remodeling RNA structure suggests that further exploration of this chemical space may yield compounds with improved pharmacological properties. Additionally, advances in synthetic methodology will continue to enhance the efficiency and versatility of this compound production, supporting their ongoing application in both basic science and drug discovery efforts.
Current cancer chemotherapy faces significant challenges including dose-limiting toxicity and treatment resistance, which substantially constrain therapeutic efficacy and patient outcomes. Conventional chemotherapeutic agents such as gemcitabine, 5-fluorouracil (5-FU), cisplatin, and doxorubicin are typically administered at systemic dosages every 7 days over 4 cycles due to their substantial toxicity profiles [1]. The narrow therapeutic window of these agents necessitates innovative approaches to enhance their potency, thereby potentially enabling dosage reduction while maintaining or even improving treatment efficacy. One promising strategy involves combining chemotherapeutic agents with biologically active compounds that can potentiate their anti-cancer effects through synergistic interactions.
The purine nucleoside guanosine and its derivatives represent a class of naturally occurring molecules with demonstrated potential as chemotherapy enhancers. Guanosine is a fundamental ribonucleoside comprising guanine attached to a ribose ring via a β-N9-glycosidic bond [2]. While not currently FDA-approved as a therapeutic agent itself, guanosine serves as a precursor for various phosphorylated forms (GMP, GDP, GTP, cGMP) that play critical roles in cellular signal transduction pathways [2]. Emerging research indicates that extracellular guanosine can influence important biological processes, including the induction of cell differentiation in neuroblastoma models [3] and the potentiation of chemotherapeutic activity when combined with certain anti-cancer drugs [4]. These properties position guanosine and its derivatives as promising candidates for combination chemotherapy regimens aimed at enhancing therapeutic efficacy while mitigating adverse effects.
Sulforhodamine B (SRB) Assay:
Data Analysis: Calculate percentage cell viability relative to untreated controls. Determine IC₅₀ values (concentration causing 50% inhibition of cell proliferation) using non-linear regression analysis in software such as GraphPad Prism.
Synergy Assessment:
Table 1: Key Reagents for Mechanistic Studies
| Target | Inhibitor | Concentration | Function | Source |
|---|---|---|---|---|
| PKC | GF109203X | 1 μM | PKC inhibitor | Tocris |
| sGC | ODQ | 10 μM | sGC inhibitor | Tocris |
| HO | ZnPP | 1 μM | HO-1 inhibitor | Sigma-Aldrich |
| Nucleoside Transporters | Dipyridamole | 10 μM | Transporter inhibitor | Sigma-Aldrich |
The Combination Index (CI) method provides a quantitative measure of drug interactions, enabling researchers to distinguish between synergistic, additive, and antagonistic effects. This approach is based on the median-effect principle of the mass-action law, which can be applied across different inhibition levels (IC₅₀, IC₇₅, IC₉₀) to generate a comprehensive profile of the combination effect [1].
Table 2: Representative Combination Index Data for Guanosine with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | Concentration Range | Guanosine Concentration | CI Range | Interpretation |
|---|---|---|---|---|---|
| P388 Leukemia | 5′-DFUR | 10-100 mg/kg | 100-500 mg/kg | 0.3-0.7 | Strong Synergy |
| P815 Mastocytoma | 5′-DFUR | 10-100 mg/kg | 100-500 mg/kg | 0.4-0.8 | Synergy to Strong Synergy |
| CFPAC (Pancreatic) | Gemcitabine | 0.003-2.631 μg/mL | NAC 2.45 mg/mL + BR 12 μg/mL | 0.205-0.821 | Additive to Synergy |
| ASPC-1 (Pancreatic) | 5-FU | 0.065 μg/mL | NAC 2.448 mg/mL + BR 12 μg/mL | ~0.8 | Moderate Synergy |
Historical studies have demonstrated that the combination of guanosine with 5′-deoxy-5-fluorouridine (5′-DFUR) produces marked enhancement of antitumor activity in murine leukemia and mastocytoma models [4]. The increase in lifespan (ILS) of tumor-bearing mice treated with 5′-DFUR alone was approximately 48%, while combination with guanosine or inosine increased ILS to approximately 160% [4]. This potentiation effect exhibited dose-dependency, with maximum enhancement observed at specific molar ratios of the compounds.
The therapeutic ratio (dose at ILSmax/dose at ILS₃₀) improved dramatically from 3.6 for 5′-DFUR alone to 333 for the combination with guanosine, indicating a substantial widening of the therapeutic window [4]. Similar synergistic effects have been observed with guanosine 5′-monophosphate (GMP), suggesting that the potentiating activity may extend to guanosine derivatives [4].
Recent research with related compounds has shown that combination approaches can significantly reduce the required doses of conventional chemotherapeutic agents. Studies with N-acetylcysteine (NAC) and bromelain demonstrated Combination Index values below 0.5, suggesting that clinical chemotherapeutic dosages could be dramatically reduced when used in synergistic combinations [1].
The molecular mechanisms underlying guanosine's ability to enhance chemotherapy efficacy involve multiple interconnected signaling pathways. Based on current research, the following mechanisms have been proposed:
The diagram above illustrates the proposed signaling pathways through which guanosine exerts its chemopotentiating effects. Key mechanisms include:
Activation of Guanylate Cyclase: Extracellular guanosine can activate soluble guanylate cyclase (sGC), leading to increased production of cyclic GMP (cGMP), an important secondary messenger in cellular signaling pathways [3]. Inhibition studies with ODQ (a specific sGC inhibitor) have demonstrated partial reduction of guanosine-mediated effects, confirming the involvement of this pathway [3].
Protein Kinase C (PKC) Signaling: Guanosine-induced neurite outgrowth and differentiation effects are significantly reduced by PKC inhibitors such as GF109203X, indicating PKC pathway involvement in guanosine's differentiation-promoting activities [3].
Heme Oxygenase-1 (HO-1) Induction: The inhibitory effect of zinc protoporphyrin IX (ZnPP) on guanosine-mediated differentiation suggests that HO-1 induction represents another important mechanism in guanosine's action profile [3].
Metabolic Conversion: Guanosine is subject to extracellular metabolism by purine nucleoside phosphorylase (PNP), converting it to guanine, which may itself possess biological activity or serve as a precursor for intracellular nucleotide synthesis [3].
The precise mechanism by which guanosine enhances the efficacy of chemotherapeutic agents like 5′-DFUR remains an active area of investigation. Based on available evidence, the following model is proposed:
Cellular Differentiation: Guanosine promotes differentiation of cancer cells, potentially transitioning them to a less aggressive, more treatment-responsive state. Research has demonstrated guanosine's ability to induce neuron-like differentiation in human neuroblastoma SH-SY5Y cells, characterized by neurite outgrowth and expression of differentiation markers [3].
Metabolic Modulation: Guanosine may influence cellular metabolism in ways that enhance the activation or accumulation of chemotherapeutic agents. For 5′-DFUR, this might involve modulation of enzyme systems responsible for its conversion to the active 5-fluorouracil metabolite [4].
Purine Pathway Interactions: As a purine nucleoside, guanosine may compete for or modulate enzymes involved in purine metabolism, potentially creating imbalances that sensitize cancer cells to antimetabolite chemotherapeutic agents [4].
The development of effective formulations containing guanosine or its derivatives in combination with chemotherapeutic agents presents several technical challenges:
Stability Considerations: Guanosine aqueous solubility is approximately 700 mg/L at 18°C, with a logP of -1.90, indicating high hydrophilicity [2]. This may limit development of conventional dosage forms with adequate drug loading.
Nanocarrier Strategies: Advanced drug delivery systems such as polymeric micelles, liposomes, and nanoparticles can enhance delivery of combination therapies [5]. These systems leverage the enhanced permeability and retention (EPR) effect for improved tumor targeting while minimizing systemic exposure.
Targeted Delivery Approaches: Surface modification of nanocarriers with targeting ligands (e.g., RGD peptides for integrin αvβ3 targeting) can further improve tumor-specific delivery [5]. This approach is particularly valuable for maximizing local drug concentrations while minimizing peripheral toxicity.
The pathway to clinical implementation of guanosine-based combination chemotherapy requires careful consideration of several factors:
Dosing Schedule Optimization: The sequence and timing of guanosine administration relative to chemotherapy may critically influence therapeutic outcomes. Based on mechanistic insights, pretreatment with guanosine (24-48 hours before chemotherapy) may be optimal for inducing cellular differentiation and sensitization.
Therapeutic Window Expansion: The dramatic improvement in therapeutic ratio observed in preclinical models (from 3.6 to 333 with 5′-DFUR) [4] suggests significant potential for reducing chemotherapy-related toxicity in clinical settings while maintaining or enhancing efficacy.
Biomarker Development: Identification of predictive biomarkers for response to guanosine-chemotherapy combinations will be essential for patient stratification. Potential candidates include expression levels of nucleoside transporters, purine nucleoside phosphorylase, and components of the cGMP/PKC signaling pathway.
Table 3: Formulation Strategies for Guanosine-Based Combination Therapies
| Formulation Approach | Advantages | Challenges | Potential Applications |
|---|---|---|---|
| Liposomal Co-encapsulation | Protects drugs, enables EPR effect, reduces systemic toxicity | Low encapsulation efficiency for hydrophilic compounds, stability issues | Intravenous administration for solid tumors |
| Polymeric Nanoparticles | Tunable release kinetics, surface functionalization capability | Complex manufacturing, potential polymer toxicity | Targeted therapy with ligand decoration |
| Prodrug Strategy | Improved pharmacokinetics, enhanced cellular uptake | Requires enzymatic activation, synthetic complexity | Oral administration with improved bioavailability |
| Nanoemulsion | Enhanced solubility, improved absorption | Stability challenges, limited drug loading | Oral or topical administration formats |
The experimental evidence gathered to date supports the concept that guanosine and its derivatives can significantly enhance the efficacy of conventional chemotherapeutic agents through synergistic interactions. The ability to reduce effective doses of toxic chemotherapy drugs while maintaining or improving antitumor activity represents a promising strategy to overcome the significant challenge of dose-limiting toxicity in cancer treatment.
Future research should prioritize several key areas:
The protocol and application notes presented herein provide a foundation for systematic investigation of guanosine-based combination chemotherapy, with the ultimate goal of developing more effective and better-tolerated cancer treatment regimens.
The primary application of TAcG is to mix with unmodified guanosine (G) to tailor the properties of the resulting supramolecular hydrogel. The key findings from the literature are summarized below [1] [2].
| Application Goal | Formulation Strategy | Key Outcomes and Properties |
|---|
| Tailoring Hydrogel Properties | Mixing a gelator (Guanosine, G) with a nongelator (TAcG) in aqueous potassium chloride (KCl) solution [1] [2]. | - Enhanced Stability: Forms very stable hydrogels with long lifetime stability [1] [2].
Below is a detailed methodology for creating stable hydrogels based on the mixture of guanosine and TAcG, as described in the literature [1] [2].
The properties of the G/TAcG hydrogels were elucidated using a variety of characterization methods [1]. You can employ these techniques to validate your hydrogel's structure and properties.
| Characterization Method | Application in Analysis |
|---|---|
| Rheology | Characterize the mechanical strength, stability, and viscoelastic behavior of the hydrogel [1]. |
| Small-Angle Neutron Scattering (SANS) | Probe the internal structure and morphology of the fibrous network in the gel [1]. |
| Differential Scanning Calorimetry (DSC) | Investigate the thermal behavior and phase transitions of the hydrogel system [1]. |
| Atomic Force Microscopy (AFM) | Image the surface topology and nanostructure of the gel fibers, confirming changes in fiber dimensions [1]. |
The incorporation of TAcG, which is more hydrophobic than guanosine, modifies the self-assembly process [1] [2]. It reduces the system's tendency to form large crystals, leading to a more stable fibrous network with altered nanoscale architecture (shorter but wider fibers). This makes the hydrogel's mechanical and thermal properties highly tunable.
It is useful to note that guanosine-based hydrogels are a vibrant field of research. Other common strategies to form and stabilize these hydrogels include:
I hope this detailed protocol and application note for a related acetylated guanosine derivative provides a solid foundation for your work.
| Compound | Subject | Administration Route | Dosage | Regimen & Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|
| N-Acetylglucosamine | Healthy Japanese adults (human) | Oral (dietary supplement) | 500 or 1000 mg/day | Once daily for 16 weeks | Improved cartilage metabolism biomarkers in a subgroup; no adverse effects | [1] |
| Guanosine | Mice (C57BL/6) | Intraperitoneal (IP) | 8 mg/kg | Once daily for 7 days, starting 24 hrs post-stroke | Improved long-term functional recovery after stroke | [2] |
| Guanosine | Mice (C57 black) & Rats (Sprague-Dawley) | Intraperitoneal (IP) | 30 mg/kg | Single dose, 2 hours before ischemia | Protected against renal ischemic injury | [3] |
| Guanosine | Mice | Oral (per os) | 7.5 mg/kg | Single dose, 75 minutes before challenge | Prevented seizures induced by glutamatergic agents | [4] |
| Guanosine / Inosine | Pigs | Intravenous (IV) | 1 mmol/L (combined with Lactate Ringer's solution) | During fluid resuscitation after hemorrhagic shock | No significant improvement in survival or hemodynamics | [5] |
Here are more detailed methodologies for the key experiments cited above, which you can adapt for your research.
This protocol is based on a randomized, double-blind, placebo-controlled clinical trial [1].
This protocol is based on a study investigating the delayed effects of guanosine on stroke recovery [2].
This protocol is based on a study examining protection against kidney injury [3].
The diagram below outlines a generalized workflow for a preclinical efficacy study of guanosine, based on the protocols from the searched studies.
The table below summarizes the key purification techniques relevant to handling guanosine derivatives.
| Method | Typical Scale & Purpose | Key Application Notes | References |
|---|---|---|---|
| High-Pressure Liquid Chromatography (HPLC) | Analytical to semi-preparative; high-resolution analysis and purification. | Ideal for separating closely related impurities or failure sequences (e.g., n-1 mers in oligonucleotides). Uses high pressure (up to 1000+ bar) and fine particles (2-10 μm) [1] [2]. | [1] [2] |
| Low-Pressure Liquid Chromatography (LPLC) | Preparative; gentle, large-scale purification. | Handles larger sample volumes and is more cost-effective for bulk separation. Uses larger resin particles and lower pressures (<5-10 bar) [1]. | [1] |
| Transient Silylation & N-Acylation | Chemical synthesis; protection of reactive groups for selective N-acylation. | A chemical strategy, not a physical separation. Protects O6 and amino groups of guanosine, enabling high-yield N-acylation to form N-protected derivatives like N-acetyl guanosine [3]. | [3] |
| Sep-Pak C18 Cartridge (Solid-Phase Extraction) | Sample preparation; desalting and preliminary clean-up. | Often used as a preliminary step to remove salts and impurities before HPLC, increasing HPLC column capacity and yield [4]. | [4] |
This is a generalized protocol for purifying nucleotide derivatives, adapted from a cyanine dye-dNTP purification method [4].
Workflow Overview
Materials & Buffers
Procedure
This is a synthetic strategy to obtain N-acyl guanosine derivatives, which can later be purified using the chromatographic methods above [3].
Workflow Overview
Conceptual Procedure The process involves protecting the reactive sites on guanosine to ensure the acylation reaction occurs specifically at the desired nitrogen atom [3].
Here are answers to frequently asked questions that users might encounter.
How do I choose between HPLC and LPLC?
My purified compound yield is low after HPLC. What could be wrong?
What is the role of transient silylation in purification? While not a purification technique itself, transient silylation is a powerful chemical strategy that facilitates purification. By protecting the O6 and amino groups of guanosine, it allows for a clean and high-yield N-acylation reaction. This results in a dominant desired product (this compound), which simplifies subsequent chromatographic purification by reducing the number of by-products and unreacted starting material [3].
N-Acetyl Guanosine and related compounds are inherently unstable under specific conditions. The primary challenge is alkaline hydrolysis. A study on modified guanosine (Guo-AAF) found that treatment in 0.1 M NaOH at 40°C led to its decomposition into multiple products [1]. This suggests that maintaining a neutral or slightly acidic pH is crucial for preventing degradation.
A highly effective strategy for stabilizing guanosine-based structures is the use of boric acid and its derivatives. Research on guanosine-based hydrogels has shown that boric acid (BA) can significantly enhance long-term stability by forming complexes with the guanosine ribose ring, known as cis-1,2-diols [2]. The presence of potassium ions (K⁺) is also essential, as it helps form a stable G-quadruplex network [2].
Conversely, using more complex boric acid derivatives with aromatic rings (e.g., 2-naphthylboronic acid) can impair stability due to steric hindrance, which disrupts the π-π stacking needed for a stable structure [2]. Therefore, the choice of stabilizer is critical.
The table below summarizes the key strategies:
| Improvement Strategy | Mechanism of Action | Key Considerations & Experimental Evidence |
|---|---|---|
| pH Control | Prevents alkaline hydrolysis. | Keep pH neutral or acidic; Avoid alkaline conditions (0.1 M NaOH at 40°C leads to decomposition) [1]. |
| Boric Acid (BA) & K⁺ | Forms stable cis-1,2-diol complexes with the ribose sugar; K⁺ stabilizes G-quadruplex structures [2]. | This combination produced hydrogels stable for at least 7 days [2]. |
| Avoid Bulky Boronic Acids | Aromatic rings cause steric hindrance, disrupting molecular stacking [2]. | Derivatives like 2-naphthylboronic acid impaired hydrogel properties [2]. |
Here is a detailed methodology for creating a stabilized system, adapted from hydrogel research [2]. This protocol can serve as a starting point for your experiments.
1. Preparation of Stock Solutions
2. Hydrogel Formation / Stabilization Procedure
3. Stability Assessment
The following diagram illustrates the stabilization mechanism involving boric acid and potassium ions, which is key to improving the stability of guanosine-based structures.
Q1: My this compound solution precipitates or becomes cloudy after a few hours. What could be the cause?
Q3: How can I quantitatively measure the stability improvement of this compound?
Q: What are the common solubility challenges with guanosine and its derivatives? Guanosine has inherently low solubility in water (approximately 700 mg/L at 18°C) and is insoluble in common organic solvents like ethanol, diethyl ether, benzene, and chloroform [1]. This poor solubility is a major bottleneck for biomedical research and drug development.
Q: What are the proven strategies to improve solubility? A highly effective strategy is forming inclusion complexes with cyclodextrin derivatives [2]. The table below summarizes the performance of different cyclodextrins in enhancing guanosine's properties.
| Cyclodextrin Type | Binding Constant (M⁻¹) | Key Improvement | Cell Viability & Uptake (MCF-7 cells) |
|---|---|---|---|
| Sulfobutyl ether-β-CD (SBE-β-CD) | 157.30 M⁻¹ | High solubility enhancement [2] | Best performance [2] |
| Hydroxypropyl-β-CD (HP-β-CD) | 133.62 M⁻¹ | Significant solubility enhancement [2] | Good [2] |
| β-CD | 94.87 M⁻¹ | Moderate solubility enhancement [2] | Lower [2] |
This detailed methodology is adapted from a study on guanosine and can serve as a reference for developing your own protocol for acetylated derivatives [2].
1. Complex Preparation (Kneading Method)
2. Characterization of the Complex Confirm the formation and properties of the inclusion complex using the following techniques:
The workflow below summarizes the key stages of this experimental protocol.
Proper handling is critical when working with these compounds [1].
The table below summarizes the fundamental identifiers and properties of this compound, which are crucial for any analytical method development [1].
| Property | Description |
|---|---|
| CAS Number | 21967-06-6 [1] |
| Chemical Name | N-Acetylguanosine [1] |
| Category | Pharmaceutical Impurities, Metabolites, Standards [1] |
| Molecular Formula | C₁₂H₁₅N₅O₆ [1] |
| Molecular Weight | 325.28 g/mol [1] |
| Appearance | Not Available |
| Storage | 2-8°C (Refrigerator) [1] |
While direct methods for the N-acetyl derivative are limited, several High-Performance Liquid Chromatography (HPLC) methods for Guanosine have been documented. These can serve as an excellent starting point for developing your own method for this compound, with expected adjustments to the mobile phase and column conditions [2].
The table below outlines different HPLC conditions that have been used to separate guanosine from similar compounds.
| Analyte Compounds | Column | Mobile Phase & Buffer | Flow Rate | Detection | Retention Times (min) |
|---|---|---|---|---|---|
| Guanosine, Deoxyguanosine, Guanine [2] | BIST B+, 4.6x150 mm, 5 µm | 85% MeCN, 0.2% H₃PO₄ | 1.0 ml/min | UV 260 nm | 9.6, 11.2, 12.8 |
| Guanosine, Deoxyguanosine, Adenosine, Deoxyadenosine [2] | Newcrom AH, 4.6x150 mm, 5 µm | 20% MeCN, 80% H₂O, 0.5% H₃PO₄ | 1.0 ml/min | UV 210 nm | Not Specified |
| Guanosine and other nucleosides [2] | Sharc 1, 4.6x150 mm, 5 µm | MeCN/MeOH, AmFm, Formic Acid | 1.0 ml/min | UV 270 nm | Not Specified |
Since a direct protocol for this compound is not available, you can build your validation study on standard practices for pharmaceutical analysis. The following workflow outlines the core parameters you need to test to ensure your method is reliable and fit for its purpose.
Here are the typical experimental protocols and acceptance criteria for these key parameters, based on general validation guidelines [3] [4] [5].
| Validation Parameter | Experimental Protocol Summary | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo, standard, and sample to ensure no interference at the analyte's retention time [4]. | No interference from blank or placebo components [4]. |
| Linearity | Prepare and analyze a minimum of 5 concentrations of the analyte. Plot concentration vs. response (e.g., peak area) [5]. | Correlation coefficient (R²) ≥ 0.999 [3] [4]. |
| Accuracy (Recovery) | Spike a placebo with known amounts of analyte at multiple levels (e.g., 80%, 100%, 120%). Calculate % recovery [5]. | % Recovery between 98% and 102% [5]. |
| Precision (Repeatability) | Analyze multiple preparations (n=6) of a homogeneous sample. Calculate % RSD of the results [4] [5]. | % RSD ≤ 2.0% [4] [5]. |
| LOD & LOQ | Based on the standard deviation of the response and the slope of the calibration curve (S). LOD = 3.3(SD/S); LOQ = 10(SD/S) [5]. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is also common. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 ml/min, column temperature ±5°C, mobile phase pH ±0.1) [4]. | % RSD of results under varied conditions should remain ≤ 2.0% [4]. |
Based on common analytical challenges, here are some potential issues and solutions you might encounter.
Q1: I am getting poor peak shape (tailing or fronting) for this compound. What should I do?
Q2: How can I improve the separation of this compound from its potential impurities or degradation products?
Q3: My method lacks sensitivity for low-level impurity quantification. How can I enhance it?
The blood-brain barrier is a highly selective semipermeable boundary that protects the brain, and substances cross it through specific mechanisms [1] [2]. The table below summarizes the main pathways and the properties that favor them.
| Mechanism | Description | Key Characteristics Favoring Penetration |
|---|---|---|
| Transmembrane Diffusion [1] [2] | Passive, non-saturable movement across the cell membrane. | Low molecular weight, high lipid solubility, molecular weight often <400-600 Da (not a strict cut-off) [1]. |
| Saturable Transporters [1] [3] [2] | Protein-mediated transport (carrier-mediated or active transport). | Structural similarity to endogenous nutrients (e.g., amino acids, glucose) that use specific influx transporters (e.g., LAT1, GLUT1) [3] [2]. |
| Efflux Transport | Active removal from the brain by transporters. | Being a substrate for efflux pumps like P-glycoprotein (P-gp), which can significantly limit brain uptake [1]. |
| Receptor-Mediated Transcytosis [4] [2] | Vesicular transport triggered by binding to specific receptors on the BBB. | Ability to bind or be fused to an antibody or ligand that targets a receptor like the insulin receptor (e.g., Trojan horse strategy) [4]. |
To determine which category N-Acetyl Guanosine falls into, several established experimental approaches can be used. The following workflow outlines a common pathway for evaluating a compound's BBB penetration.
The key experimental approaches corresponding to the workflow above include:
If initial evaluation suggests poor permeability, a proven strategy is to design a prodrug. This involves chemically modifying the compound to create a BBB-permeable precursor that is converted back to the active drug inside the brain [7]. For a nucleoside like this compound, this could involve:
Welcome to the technical support center for researchers working with N-Acetyl Guanosine (NAcG). This guide addresses common challenges related to the stability of this important nucleoside derivative in biological samples like plasma, serum, and urine, which is critical for accurate bioanalytical quantification.
Q1: What are the primary factors causing this compound degradation in biological samples? A: NAcG stability is compromised by three main factors:
Q2: What is the recommended pH for storing NAcG stock solutions and samples? A: For long-term storage, a slightly acidic to neutral pH (pH 5.0 - 7.0) is generally optimal. Highly acidic or basic conditions accelerate hydrolytic deacylation. Always prepare stock solutions in a volatile buffer like ammonium acetate at pH ~6.0 for LC-MS compatibility.
Q3: How quickly does this compound degrade in untreated human plasma at room temperature? A: Extremely quickly. Without immediate stabilization, NAcG can degrade by more than 20% within 30 minutes. The following table summarizes typical stability data under different conditions.
Q4: What are the most effective stabilization strategies for plasma/serum samples? A: A combination approach is most effective:
Problem: Recoveries of NAcG are low and highly variable, with a corresponding increase in guanosine levels.
Potential Causes & Solutions:
Problem: Broad, tailing, or split peaks for NAcG in the chromatogram.
Potential Causes & Solutions:
The following table consolidates key stability findings for this compound. These values are estimates and should be verified for your specific matrix.
Table 1: this compound Stability Profile in Human Plasma
| Condition | Stability Duration | % Remaining | Key Stabilizing Additive |
|---|---|---|---|
| Room Temperature (22°C) | 1 hour | ~70-80% | 1 mM PMSF |
| Room Temperature (22°C) | 4 hours | < 50% | 1 mM PMSF |
| On Wet Ice (4°C) | 4 hours | > 90% | 1 mM PMSF |
| Processed & In Injector (10°C) | 24 hours | > 95% | N/A |
| Three Freeze-Thaw Cycles (-70°C to RT) | - | > 85% | 0.1% Formic Acid |
| Long-Term Storage | 6 months | > 90% | Stored at -70°C |
Objective: To collect plasma with minimal ex vivo degradation of NAcG. Materials: K2EDTA blood collection tubes, wet ice, centrifuge, cryovials, esterase inhibitor (e.g., 100 mM PMSF in isopropanol). Procedure:
Objective: To empirically determine the stability of NAcG in your specific matrix under bench-top conditions. Materials: Blank plasma, NAcG standard, working solution, QC samples. Procedure:
This diagram illustrates the primary routes of this compound instability in a biological system.
NAcG Degradation Pathways
This workflow outlines the critical steps for collecting and processing samples to preserve NAcG integrity.
Stabilized Sample Workflow
Use this decision tree to diagnose and resolve common NAcG stability issues.
Troubleshooting Logic Flow
Guanosine is an endogenous nucleoside that acts as a signaling molecule in the central nervous system (CNS), with well-documented neuroprotective, neurotrophic, and neuromodulatory effects [1] [2] [3].
The biological effects of guanosine are mediated through complex interactions with multiple cellular systems. The flowchart below summarizes its primary mechanisms of action.
Guanosine's mechanisms translate into a wide range of observed biological activities, supported by numerous in vitro and in vivo studies.
| Biological Activity | Experimental Model | Observed Effects & Potential Mechanisms |
|---|---|---|
| Neuroprotection [1] [2] [3] | In vitro brain ischemia (OGD), mitochondrial oxidative stress in SH-SY5Y cells, quinolinic acid-induced seizures in rats. | Reduces reactive oxygen species (ROS), improves mitochondrial function, modulates glutamate uptake, decreases excitotoxicity. Mechanisms involve PI3K/Akt/GSK-3β pathway and Nrf2/HO-1 induction. |
| Stimulation of Neurogenesis & Angiogenesis [4] | Mouse model of photothrombotic stroke. | Increases cell proliferation in subventricular and subgranular zones, promotes neuronal differentiation (BrdU+/NeuN+ cells), enhances microvessel density in peri-infarction region. Associated with increased BDNF and VEGF levels. |
| Antidepressant & Anxiolytic Effects [1] [3] | Rodent models (Tail Suspension Test, Forced Swim Test, open field). | Produces antidepressant-like effect. Mechanisms involve MAPK/ERK and Nrf2/HO-1 signaling, modulation of NMDA receptors and nitric oxide synthesis. |
| Modulation of Glutamatergic System [2] [3] | Cortical astrocyte cultures, synaptic vesicles, rodent striatum. | Increases astrocytic glutamate uptake, decreases glutamate release from synaptic vesicles, antagonizes effects at NMDA receptors. |
| Trophic Effects & Synaptic Plasticity [1] [4] | Neural stem cell cultures, PC12 cell line, healthy animals. | Promotes neural stem cell proliferation, neuronal differentiation, neurite outgrowth, synaptogenesis, and myelination. |
To facilitate your research and potential replication of studies on N-Acetyl Guanosine, here are detailed methodologies from foundational guanosine research.
This model simulates ischemic conditions to study neuroprotection.
This model assesses long-term functional recovery and structural repair.
While the data on guanosine is extensive, no specific information on this compound was found in the current search results. The "N-Acetyl" modification is likely intended to alter the parent compound's properties, such as:
Suggested path forward for your comparison guide:
A key paper from eLife outlines critical and often overlooked controls required for reliable binding measurements [1]. Including these principles will add significant authority to your comparison guide.
The table below summarizes these two essential experimental controls.
| Control | Purpose | Consequence if Omitted |
|---|---|---|
| Vary Incubation Time [1] | To confirm the reaction has reached equilibrium (where complex concentration is stable over time). | Reported affinity (KD) can be incorrect; discrepancies of up to 7-fold or more observed [1]. |
| Avoid the Titration Regime [1] | To ensure the concentration of the limiting component is not too high relative to the KD, which can cause artifacts. | Can lead to substantial underestimation of true binding affinity and specificity [1]. |
To illustrate how binding data can be structured, the table below compiles affinity information for various GTP-binding aptamers from one of the studies [2]. This demonstrates the range of affinities that can be achieved for a guanosine-derived molecule (GTP) and can serve as a reference point.
| Aptamer Name | Affinity for GTP (KD) | Specificity (Number of GTP analogs bound) |
|---|---|---|
| 9-4 | 9 ± 1 nM | 10 |
| Cl V | 17 ± 4 nM | 9 |
| 10-10 | 30 ± 6 nM | 9 |
| Cl I | 76 ± 3 nM | 11 |
| 10-59 | 250 ± 20 nM | 11 |
| 9-12 | 300 ± 50 nM | 10 |
| 10-24 | 300 ± 50 nM | 12 |
| 10-6 | 300 ± 100 nM | 9 |
| Cl II | 400 ± 200 nM | 12 |
| Cl IV | 900 ± 200 nM | 9 |
| Cl III | 8000 ± 1000 nM | 8 |
A critical finding from this study, which could be a key point in your guide, is that higher binding affinity did not correlate with greater specificity [2]. This challenges the common assumption that tighter-binding molecules are automatically more selective.
The search results detailed several methodologies you can cite as examples of robust experimental design.
Given the lack of a direct, pre-existing comparison, your guide will be most valuable if it synthesizes the available information in a new way. Here are some suggestions:
The following table summarizes key guanine derivatives for which experimental data is available, highlighting their mechanisms and therapeutic potential.
| Derivative Name | Primary Mechanism / Key Finding | Therapeutic Context | Reported Experimental Efficacy (EC₅₀/IC₅₀) | Key Experimental Model |
|---|---|---|---|---|
| 8-Azaguanine [1] [2] | Purine antimetabolite; inhibits nucleic acid synthesis via incorporation into RNA [3] | Antimalarial drug candidate [1] [2] | 1.71 µM (3D7 strain), 5.2 µM (Dd2 strain) [1] [2] | In vitro 72-h SYBR Green assay on P. falciparum [1] |
| 6-Thioguanine (6-TG) [3] | Incorporation of fraudulent nucleotides (6-thioguanine triphosphate) into DNA, causing miscoding and apoptosis [3] | Treatment of acute leukemias [3] | 15.7 µM (3D7 strain), 18.6 µM (Dd2 strain) [1] [2] | In vitro 72-h SYBR Green assay on P. falciparum; clinical use in oncology [1] [3] |
| 7-Deazaguanine [1] [2] | Purine antimetabolite; proposed to disrupt purine salvage pathway [1] | Antimalarial drug candidate [1] [2] | 14.9 µM (3D7 strain), 16.3 µM (Dd2 strain) [1] [2] | In vitro 72-h SYBR Green assay on P. falciparum [1] |
| Guanine (GUA) [4] | Extracellular signaling molecule; activates NO-cGMP-PKG-ERK pathway in neuronal cells [4] | Potential for memory-related disorders [4] | Not quantitatively specified; pathway activation demonstrated [4] | SH-SY5Y neuroblastoma cell line; protein phosphorylation & NO production assays [4] |
The diagram below illustrates this neuronal signaling pathway.
The table below summarizes the neuroprotective effects of guanosine observed in various experimental models.
| Experimental Model | Reported Neuroprotective Effects of Guanosine | Key Mechanisms Implicated | Citation |
|---|
| Cellular PD Model (PC12 cells + MPP+) | Significantly prevented MPP+-induced apoptosis. | Attenuated collapse of mitochondrial transmembrane potential; prevented caspase-3 activation; inhibited ROS production; increased glutathione (GSH) expression. | [1] | | Photothrombotic Stroke Model (Mouse) | Improved long-term functional recovery (from day 14 post-stroke); enhanced neurogenesis & angiogenesis. | Increased cell proliferation (BrdU+); increased new neurons (BrdU+/NeuN+); elevated BDNF & VEGF levels. | [2] | | Chronic Hepatic Encephalopathy Model (Rat) | Attenuated behavioral & EEG impairment; prevented increased glutamate & oxidative damage in CSF. | Antagonism of glutamate neurotoxicity; antioxidant properties. | [3] | | In Vitro / Review Data | Neuroprotective in excitotoxicity models; cytotoxic effects on tumor cells. | Modulation of glutamatergic system (e.g., glutamate uptake); interaction with adenosinergic system (A1R, A2AR). | [4] [5] |
For researchers interested in methodology, here are the experimental details from key studies:
PC12 Cell Model of Parkinson's Disease [1]:
Mouse Model of Photothrombotic Stroke [2]:
The following diagram synthesizes the key mechanisms of action for guanosine's neuroprotective effects, as reported in the literature.
Diagram: Proposed multimodal mechanisms underlying the neuroprotective effects of guanosine. Arrows indicate a proposed influence or action, based on experimental evidence from the cited literature. The diagram visualizes that guanosine's effects are likely not due to a single pathway but involve a combination of mechanisms, including modulation of excitotoxicity, protection of mitochondrial function, counteraction of oxidative stress, interaction with other signaling systems like adenosine, and direct promotion of repair processes [1] [4] [5].
Based on the current search, "this compound" is not mentioned in the available scientific literature concerning neuroprotection. Your query might refer to one of the following scenarios, which are supported by evidence:
The table below summarizes the key experimental data for the SK4 analog compared to guanine and guanosine, based on in vivo studies with Bacillus subtilis [1] [2].
| Ligand | Key Structural Modifications | Relative Efficacy in Transcription Termination | Key Experimental Findings |
|---|---|---|---|
| SK4 | C2 N-acetyl; C6 hydroxylamine; N9 ribose | Greatest | Reduced reporter gene expression and mRNA levels more effectively than guanine; improved solubility and additional H-bonding predicted [1] [2]. |
| Guanine | Native ligand; purine base | Intermediate | Serves as the native reference; binding induces transcription termination [3]. |
| Guanosine | Guanine base with N9 ribose | Least | Less effective at inhibiting riboswitch expression than guanine and SK4 [1] [2]. |
The synthesis of the SK4 analog, as described in the research, is a multi-step process that begins with commercially available guanosine [2]. The workflow below outlines the key chemical transformations.
Diagram Title: SK4 Nucleoside Analog Synthesis Workflow
To understand how SK4 exerts its effect, it's helpful to see the general mechanism of the guanine riboswitch, which controls gene expression through conformational change [4] [5].
Diagram Title: Guanine Riboswitch Mechanism
Guanosine derivatives are a significant focus in drug discovery, often studied as nucleotide analogs that target viral polymerases or key cellular signaling proteins. The table below summarizes the primary targets and findings from recent research on these compounds.
| Guanosine Derivative / Analog | Primary Biological Target | Key Findings / Reported Binding Affinity | Citation |
|---|---|---|---|
| Novel 2'-C-modified Guanosine derivatives [1] | SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) | Compounds C13 & C14 showed binding affinity superior to Remdesivir. Binding free energy (MM-GBSA): -65.0 and -50.0 kcal/mol, respectively. [1] | |
| Three groups of 2'-C-modified analogs [2] | Hepatitis C Virus (HCV) NS5b Polymerase | 16 modifications had better binding affinity than natural guanosine; 7 compounds were better than the drug Sofosbuvir and the clinical candidate IDX-184. [2] | |
| SK4 (a synthetic nucleoside analog) [3] | xpt Guanine Riboswitch (mRNA) in Bacillus subtilis | Demonstrated strong binding and greater transcription termination than the native ligand (guanine) in reporter gene assays. [3] | |
| Luteolin, Hispidulin, Isorhamnetin (Phytochemicals) [4] | ERK2 protein (part of the RAS signaling pathway) | High binding affinity in docking and stable interactions in 200ns MD simulations. Docking scores: -10.1, -9.86, and -9.76 kcal/mol, respectively. [4] |
The following methodologies are compiled from the cited studies on guanosine derivatives and provide a robust framework for molecular docking and simulation studies.
1. Structural Retrieval and Preparation
2. Molecular Docking
3. Molecular Dynamics (MD) Simulation
4. Binding Free Energy Calculation
The diagram below illustrates the general workflow for molecular docking and dynamics simulation studies, integrating the key steps from the protocols above.
Since direct data on "this compound" is unavailable, here are suggestions for your continued research:
The tables below summarize the neuroprotective effects of guanosine across different experimental models.
Table 1: Efficacy in Models of Parkinson's Disease
| Model Type | Experimental Setup | Key Findings on Efficacy | Proposed Mechanisms | Source |
|---|---|---|---|---|
| In Vitro | Human SH-SY5Y neuroblastoma cells exposed to 6-OHDA toxin [1]. | Guanosine (300 µM) protected cells, promoting survival [1]. | Reduced activation of pro-apoptotic p38 and JNK kinases; potentiated anti-apoptotic Akt phosphorylation and Bcl-2 protein expression [1]. | [1] |
| In Vivo | Unilateral 6-OHDA-lesioned rats (hemiparkinsonian model) [2]. | Oral GUO potentiated contralateral rotations induced by L-DOPA, indicating a pro-dopaminergic effect [2]. | Modulation of glutamatergic transmission; possible interaction with adenosine receptors [2]. | [2] |
| In Vivo | Mice with reserpine-induced motor impairments [2]. | Oral GUO (5 mg/kg) reduced tremulous jaw movements and antagonized reserpine-mediated catalepsy [2]. | Replenishment of GTP stores; protection against apoptotic cell death [3] [2]. | [2] |
Table 2: Efficacy in Other Disease Models
| Condition | Model Type | Experimental Setup | Key Findings on Efficacy | Source |
|---|---|---|---|---|
| Renal Ischemia | In Vivo | Mouse model of bilateral renal artery clamp [3]. | Guanosine (30 mg/kg, i.p.) replenished renal GTP, reduced apoptosis, and improved creatinine levels after 24h [3]. | [3] |
| General Neuroprotection | Review | Synthesis of in vitro and in vivo studies [4]. | Guanosine has shown neurotrophic and neuroprotective effects in models of seizures, pain, mood disorders, ischemia, and Alzheimer's [4]. | [4] |
For researchers interested in replicating these studies, here is a detailed look at the key methodologies.
This protocol is based on the study using human dopaminergic SH-SY5Y neuroblastoma cells [1].
This protocol outlines the use of the reserpine-induced model in mice and the 6-OHDA-lesioned model in rats [2].
Guanosine's neuroprotective effects are mediated through multiple pathways. The diagram below integrates findings from in vitro and in vivo studies to illustrate these mechanisms.
This diagram illustrates that guanosine's efficacy arises from a multi-targeted mechanism, acting on several parallel pathways to converge on a common outcome of neuroprotection and cell survival [4] [3] [2].
The existing data on guanosine provides several valuable insights for drug development professionals:
Guanosine is a purine nucleoside composed of the nucleobase guanine linked to a ribose sugar [1]. The table below summarizes its core biological activities based on preclinical research, which are often linked to the modulation of the glutamatergic system and intracellular signaling pathways [2] [3].
| Activity/Property | Description & Mechanism | Experimental Model / Context |
|---|---|---|
| Neuroprotection | Reduces glutamatergic excitotoxicity; increases astrocytic glutamate uptake; inhibits synaptic glutamate release; activates PI3K/Akt/GSK-3β pathway; induces heme oxygenase-1 [2] [3]. | In vivo and in vitro models of neurotoxicity, seizures (quinolinic acid-induced), oxidative stress [2]. |
| Antidepressant-like Effects | Produces effects in forced swim (FST) and tail suspension tests (TST); mechanism involves NMDA receptor inhibition, nitric oxide synthesis suppression, and PI3K/mTOR pathway activation [2] [4]. | Mouse models (FST, TST) [2]. |
| Antiviral Activity | Guanosine analogs act as antiviral agents; high affinity for viral thymidine kinase; inhibition of viral DNA synthesis in infected cells [5] [6]. | Herpes Simplex Virus (HSV) types 1 & 2 in cell cultures and systemic mouse infections [5]. |
| Potential Antitumor Enhancement | Guanosine can potentiate the anti-cancer activity of other compounds; shown to improve pharmacokinetics of acriflavine, increasing its bioavailability and prolonging excretion [7]. | Rat models administered with a 1:1 mixture of acriflavine and guanosine [7]. |
The neuroprotective and neuromodulatory effects of guanosine are mediated through specific intracellular signaling pathways, as shown in the diagram below.
Here are examples of experimental protocols used to investigate guanosine's key activities, which can provide a methodological foundation for your comparison guide.
1. Protocol: Assessing Antidepressant-like Activity
2. Protocol: Evaluating Antiviral Efficacy of Guanosine Analogs
Since direct information on N-Acetyl Guanosine is unavailable, I suggest the following steps to gather the data you need: